molecular formula C26H27N3O4S B4967714 N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide CAS No. 5916-00-7

N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4967714
CAS RN: 5916-00-7
M. Wt: 477.6 g/mol
InChI Key: OXQLPZUXHOQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-986177, is a small molecule drug that belongs to the class of drugs known as checkpoint inhibitors. It is an orally active, highly selective, and potent antagonist of the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) receptor, which is a type I transmembrane protein that is expressed on a variety of immune cells.

Mechanism of Action

N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide acts as a competitive antagonist of the TIM-3 receptor, which is a negative regulator of T cell responses. By blocking the interaction between TIM-3 and its ligands, N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide enhances T cell activity and promotes an immune response against cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including enhanced T cell activation, increased cytokine production, and improved immune responses against cancer cells. It has also been shown to improve the survival rates of animals with cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, oral bioavailability, and favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several potential future directions for research on N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, including its use in combination with other immunotherapies, its potential application in infectious diseases, and its use in personalized medicine. Further studies are also needed to determine its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4-methylbenzoyl chloride to form N-[4-(benzoylamino)phenyl]-4-methylbenzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, which is the final product.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance the activity of T cells and improve immune responses against cancer cells. N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential therapeutic effects in diseases such as multiple sclerosis, rheumatoid arthritis, and HIV infection.

properties

IUPAC Name

N-(4-benzamidophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-19-10-11-21(18-24(19)34(32,33)29-16-6-3-7-17-29)26(31)28-23-14-12-22(13-15-23)27-25(30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQLPZUXHOQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386897
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide

CAS RN

5916-00-7
Record name ST004537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.